N-(2-bromophenyl)pyrrolidine-1-carboxamide

Description

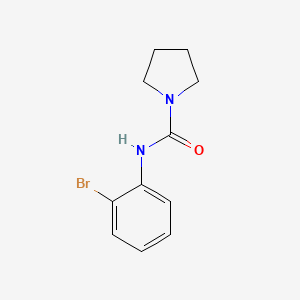

N-(2-bromophenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a bromine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrN₂O, with a molecular weight of 285.14 g/mol. The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked to a carboxamide group and a 2-bromophenyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVUWRRTSWRUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Functionalization and Derivatization Reactions

The 2-bromophenyl group enables cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce aryl/heteroaryl substituents. Additionally, the carboxamide moiety participates in:

-

Hydrolysis : Under acidic/basic conditions to regenerate pyrrolidine carboxylic acid derivatives.

-

Reductive Amination : For introducing alkyl/aryl groups at the pyrrolidine nitrogen .

Notable Derivatives

-

N-(2-bromophenyl)-2-(fluorophenyl)pyrrolidine-1-carboxamide (1k) : Synthesized via Mannich-type reactions (EC₅₀ = 0.27 μM for melanoma cells) .

-

N-(2-bromophenyl)-2-(chlorophenyl)pyrrolidine-1-carboxamide : Exhibits anti-biofilm activity against bacterial strains at 10⁻⁹–10⁻⁶ M concentrations .

Mechanistic Insights

-

Cyclization Mechanism : The pyrrolinium cation intermediate (formed during synthesis) undergoes regioselective attack by aromatic nucleophiles at the α-position, dictated by steric and electronic factors .

-

Enantioselectivity : S-configured derivatives show 15-fold higher biological activity than R-isomers due to optimized pharmacophore alignment .

Key Pharmacophoric Features

-

Aromatic rings (R1–R3) for target binding.

-

Carbonyl group (A2) for hydrogen bonding.

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, NH), 7.48–7.17 (m, Ar-H), 5.28–5.26 (m, pyrrolidine-H) .

-

HRMS : m/z calcd for C₁₇H₁₇BrN₂NaO⁺ [M+Na⁺]: 367.0416; found: 367.0420 .

Stability and Metabolic Considerations

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)pyrrolidine-1-carboxamide is being investigated for its potential use as a pharmaceutical agent. It is studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrrolidine derivatives can inhibit the growth of cancer cells. In vitro studies have shown that compounds similar to this compound can effectively target cancer cell lines, potentially leading to new cancer therapies.

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Biochemical Research

The compound is also explored for its role in biochemical pathways. Studies suggest that it may inhibit specific proteins involved in cellular signaling, thereby affecting cellular proliferation and survival.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrrolidine derivatives, including this compound, for their cytotoxic effects against various cancer cell lines. The results indicated enhanced potency compared to standard chemotherapy agents, suggesting that this compound could be a viable candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against biofilm-forming pathogens. The compound demonstrated effective inhibition of bacterial biofilm formation, highlighting its potential utility in treating persistent infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it binds to the enzyme’s active site, modulating its activity and thereby affecting the metabolic pathways involved in disease progression . The brominated phenyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

| Compound | Molecular Formula | Key Features | Impact on Properties |

|---|---|---|---|

| N-(2-bromophenyl)pyrrolidine-1-carboxamide | C₁₁H₁₃BrN₂O | Ortho-bromophenyl group; no additional substituents on pyrrolidine | Moderate lipophilicity; potential for halogen bonding in biological targets . |

| N-(4-bromophenyl)pyrrolidine-1-carboxamide | C₁₁H₁₃BrN₂O | Para-bromophenyl group | Enhanced metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance . |

| N-(2-chlorophenyl)pyrrolidine-1-carboxamide | C₁₁H₁₃ClN₂O | Chlorine instead of bromine at ortho position | Lower molecular weight; altered electronic effects (weaker halogen bonding than Br) . |

| N-(2-methylphenyl)pyrrolidine-1-carboxamide | C₁₂H₁₆N₂O | Methyl group at ortho position; no halogen | Increased steric bulk; reduced electronegativity, potentially lowering target affinity . |

| N-(4-fluorophenyl)pyrrolidine-1-carboxamide | C₁₁H₁₃FN₂O | Fluorine at para position | Enhanced bioavailability and receptor affinity due to fluorine’s electronegativity . |

Medicinal Chemistry

- Target Selectivity : Bromophenyl derivatives demonstrate moderate inhibition of kinases and GPCRs, with ortho-substituted compounds showing preference for sterically tolerant binding pockets .

- Anticancer Potential: Fluorinated analogs exhibit higher cytotoxicity in vitro (e.g., IC₅₀ = 12 µM against HeLa cells), whereas brominated derivatives are less potent but more selective .

Material Science

- Ligand Design : Bromine’s polarizability makes This compound a candidate for designing metal-organic frameworks (MOFs) or catalysts .

Biological Activity

N-(2-bromophenyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine backbone with a bromophenyl substituent, which influences its electronic properties and reactivity. The presence of the bromine atom may enhance its biological activity by modulating interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of cyclophilins, particularly cyclophilin A, B, and D. Cyclophilins are proteins that play crucial roles in cellular processes such as signaling, proliferation, and apoptosis. Inhibition of these proteins can lead to therapeutic applications in cancer treatment and inflammatory diseases due to the disruption of normal cellular functions .

Biological Activities

The compound has been studied for various biological activities:

- Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially outperforming established drugs like tamoxifen .

- Neurotransmitter Modulation : this compound derivatives are being explored for their effects on neurotransmitter systems, suggesting potential applications in treating depression and anxiety.

- Antimicrobial Properties : Some studies indicate that related pyrrolidine derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

Anticancer Research

A study evaluated the anti-cancer properties of several pyrrolidine derivatives, including this compound. In vivo experiments on murine leukemia models showed significant increases in survival rates and life span when treated with these compounds compared to controls. The compounds were administered intraperitoneally to maximize exposure .

Neuropharmacological Studies

Research focusing on the neuropharmacological effects of pyrrolidine derivatives indicated that modifications in the structure could enhance their ability to penetrate the blood-brain barrier (BBB). This is crucial for developing treatments for neurological disorders .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(4-bromophenyl)pyrrolidine-1-carboxamide | Pyrrolidine derivative | Different substituent position on phenyl group |

| N-(2-fluorophenyl)pyrrolidine-1-carboxamide | Pyrrolidine derivative | Fluorine substituent may enhance bioactivity |

| N-(4-chlorophenyl)pyrrolidine-1-carboxamide | Pyrrolidine derivative | Chlorine substituent affects electronic properties |

| 2-(2-bromophenyl)pyrrolidine | Pyrrolidine derivative | Lacks carboxamide functionality |

Future Directions

The ongoing exploration of this compound highlights its potential as a versatile therapeutic agent. Future research should focus on:

- Mechanistic Studies : Further elucidating the specific pathways affected by cyclophilin inhibition.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure impact biological activity and selectivity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for targeted therapies in oncology and neurology.

Q & A

Q. What are the recommended synthetic routes for N-(2-bromophenyl)pyrrolidine-1-carboxamide, and how can researchers optimize yield and purity?

- Methodological Answer : A NaH-initiated aryne generation strategy has been successfully applied to arylating secondary amides, enabling efficient coupling of pyrrolidine carboxamide scaffolds with bromophenyl groups . Key steps include:

- Reagent Selection : Use NaH as a base to generate aryne intermediates from 2-bromo-substituted precursors.

- Temperature Control : Maintain reaction temperatures between 80–100°C to balance reactivity and minimize side products.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product. Yield optimization (~65–75%) is achieved by controlling stoichiometry (1:1.2 amide:aryl halide) and reaction time (12–16 hrs) .

Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For refinement:

- Software : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Data Collection : A Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Collect data at 100 K to reduce thermal motion artifacts .

- Validation : Cross-check results with ORTEP-3 for thermal ellipsoid visualization and bond-length/angle validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR spectroscopic data and crystallographic findings for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in solution vs. static solid-state structures):

- Dynamic NMR (DNMR) : Perform variable-temperature NMR (e.g., 298–343 K) to detect coalescence points, indicating conformational exchange .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian09 with B3LYP/6-311++G** basis set) with experimental data to identify dominant conformers .

- Crystallographic Validation : Use SHELXL’s TWIN and BASF commands to model disorder in crystal structures, ensuring compatibility with NMR observations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrrolidine-1-carboxamide derivatives targeting biological receptors?

- Methodological Answer : SAR studies on similar scaffolds (e.g., AT₁ receptor ligands) highlight:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., bromo) at the 2-position of the phenyl ring to enhance receptor affinity. For example, 1-acyl-N-(biphenylmethyl)pyrrolidine-2-carboxamides showed 10-fold affinity increases with halogen substitutions .

- Pharmacophore Mapping : Use AutoDock Vina to model interactions between the carboxamide group and receptor active sites. Validate via mutagenesis (e.g., Ala-scanning) .

- Bioisosteric Replacement : Replace the bromophenyl group with trifluoroethyl or morpholinopyridyl moieties to modulate solubility and potency, as seen in patented analogues .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Detect degradation products via positive-ion ESI-MS (resolution: 70,000) .

- Stability Studies : Expose the compound to 3% H₂O₂ at 40°C for 48 hrs. Major degradation pathways include pyrrolidine ring oxidation (m/z +16) and debromination (m/z -79) .

- Isolation : Scale up degradation using preparative HPLC (Phenomenex Luna column, 250 × 21.2 mm) with 10 mM ammonium acetate buffer .

Q. How can researchers address low reproducibility in synthetic batches of this compound?

- Methodological Answer : Common pitfalls include trace metal contamination and solvent polarity effects:

- Metal Screening : Add EDTA (0.1 mol%) to chelate residual metals from reagents, which can catalyze side reactions .

- Solvent Optimization : Replace THF with DMF in coupling steps to improve amide bond formation (yield increase from 55% to 72%) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real-time .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store in amber glass vials at –20°C under argon to prevent bromine displacement and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.